Lipophilicity Divergence: XLogP3 Comparison Against Regioisomer
The compound exhibits a computed XLogP3 of 3.9, which is notably higher than the 3.6 computed for its direct regioisomer, 1-[(4-Bromo-3-chlorophenyl)methyl]piperidine [1]. This 0.3 log unit increase indicates a measurable shift in lipophilicity, which can directly impact blood-brain barrier permeability and non-specific tissue binding in CNS applications.
| Evidence Dimension | Lipophilicity (Computed Partition Coefficient) |
|---|---|
| Target Compound Data | XLogP3 = 3.9 |
| Comparator Or Baseline | 1-[(4-Bromo-3-chlorophenyl)methyl]piperidine (CAS 1414870-61-3): XLogP3 = 3.6 |
| Quantified Difference | Delta XLogP3 = +0.3 |
| Conditions | Computed by XLogP3 3.0 algorithm, PubChem 2019 release |
Why This Matters
Higher lipophilicity can be a critical differentiator when optimizing a lead series for CNS penetration, making this specific regioisomer a preferred procurement choice for certain SAR explorations.
- [1] PubChem. (2026). 1-[(3-Bromo-4-chlorophenyl)methyl]piperidine, CID 117221594. Computed Properties. View Source
